molecular formula C9H14O2 B13960943 (1-Cyclohexenyl)acetic acid methyl ester CAS No. 53723-52-7

(1-Cyclohexenyl)acetic acid methyl ester

Cat. No.: B13960943
CAS No.: 53723-52-7
M. Wt: 154.21 g/mol
InChI Key: CWQPQGOALQRMEK-UHFFFAOYSA-N
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Description

(1-Cyclohexenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from (1-Cyclohexenyl)acetic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Cyclohexenyl)acetic acid methyl ester can be synthesized through the esterification of (1-Cyclohexenyl)acetic acid with methanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, and the ester can be isolated by distillation.

Industrial Production Methods

In industrial settings, the esterification process can be carried out using continuous flow reactors to enhance efficiency and yield. The use of cation exchange resins as catalysts has also been explored to improve the selectivity and rate of the reaction .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexenyl)acetic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (1-Cyclohexenyl)acetic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can undergo oxidation to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: (1-Cyclohexenyl)acetic acid and methanol.

    Reduction: (1-Cyclohexenyl)methanol.

    Oxidation: (1-Cyclohexenyl)acetic acid or (1-Cyclohexenyl)ketone.

Scientific Research Applications

(1-Cyclohexenyl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug molecules.

    Industry: The ester is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of (1-Cyclohexenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release (1-Cyclohexenyl)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: An ester with a similar structure but with a saturated cyclohexyl ring.

    Methyl cyclohexanecarboxylate: An ester with a similar molecular formula but with a different arrangement of atoms.

Uniqueness

(1-Cyclohexenyl)acetic acid methyl ester is unique due to its unsaturated cyclohexenyl ring, which imparts distinct chemical and physical properties compared to its saturated counterparts.

Properties

IUPAC Name

methyl 2-(cyclohexen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPQGOALQRMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453342
Record name Methyl (cyclohex-1-en-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53723-52-7
Record name Methyl (cyclohex-1-en-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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